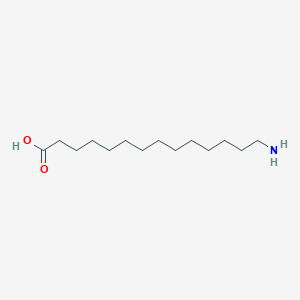

14-aminotetradecanoic Acid

Overview

Description

14-aminotetradecanoic acid (ATDA) is a fatty acid derivative . It has a molecular weight of 243.39 . It is isolated from the Decalepis hamiltonii roots .

Molecular Structure Analysis

The molecular formula of 14-aminotetradecanoic acid is C14H29NO2 . The InChI code is 1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) .Chemical Reactions Analysis

14-aminotetradecanoic acid exhibits antioxidant activity and ameliorates xenobiotics-induced cytotoxicity . It is a potent scavenger of superoxide (O2 •−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•) physiologically relevant free radicals .Scientific Research Applications

Antioxidant Activity

14-Aminotetradecanoic acid (ATDA) exhibits potent antioxidant activity . It is a potent scavenger of superoxide (O2•−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•) physiologically relevant free radicals . ATDA also exhibits concentration-dependent secondary antioxidant activities like reducing power, metal-chelating activity, and inhibition of protein carbonylation .

Cytoprotective Properties

ATDA demonstrates cytoprotective activity in primary hepatocytes and Ehrlich ascites tumor cells against oxidative stress inducing xenobiotics . The mechanism of cytoprotective action involves maintaining the intracellular glutathione, scavenging of reactive oxygen species, and inhibition of lipid peroxidation .

Prevention of Human LDL Oxidation

ATDA at nM concentration prevented CuSO4-induced human LDL oxidation . This suggests its potential role in preventing oxidative stress-related diseases.

Potential Health Implications

Due to its antioxidant and cytoprotective properties, ATDA is suggested to be a novel bioactive molecule with potential health implications . It could play a role in maintaining human health and preventing diseases .

Corrosion Inhibition

A computational study suggests that amino acid derivatives, including aminotetradecanoic acid, could serve as potential corrosion inhibitors for different metal surfaces in different media . These compounds have a high tendency to interact with the metal surface by donating electrons through their amino groups and accepting electrons through their carboxylic acid group .

Molecular Surface Interactions

Molecular dynamics studies have shown that the adsorption of the inhibitor molecule depends on the nature of the metal surface and the media . This suggests that ATDA could have applications in surface science and materials engineering .

Mechanism of Action

Target of Action

14-Aminotetradecanoic Acid (ATDA) primarily targets free radicals in the body . These include superoxide (O2 •−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•), which are physiologically relevant free radicals . These free radicals are known to cause oxidative stress, leading to various diseases.

Mode of Action

ATDA interacts with its targets by scavenging these free radicals . It exhibits concentration-dependent secondary antioxidant activities like reducing power, metal-chelating activity, and inhibition of protein carbonylation . This interaction results in a decrease in oxidative stress, thereby preventing potential damage to cells.

Biochemical Pathways

ATDA affects multiple signaling pathways, including survival pathways such as those regulated by NF-kB, Akt, and growth factors; cytoprotective pathways dependent on Nrf2 . By scavenging free radicals, ATDA helps maintain the balance in these pathways, ensuring normal cellular function.

Result of Action

ATDA demonstrates cytoprotective activity in primary hepatocytes and Ehrlich ascites tumor cells against oxidative stress-inducing xenobiotics . The mechanism of cytoprotective action involves maintaining the intracellular glutathione, scavenging of reactive oxygen species, and inhibition of lipid peroxidation . This suggests that ATDA can help protect cells from damage caused by oxidative stress.

properties

IUPAC Name |

14-aminotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTNRXKFJNGFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-aminotetradecanoic Acid | |

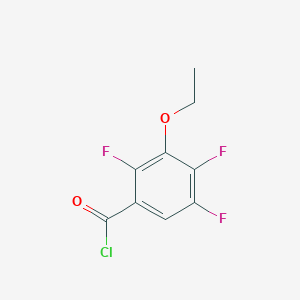

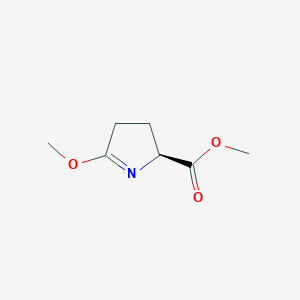

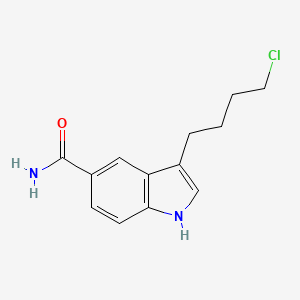

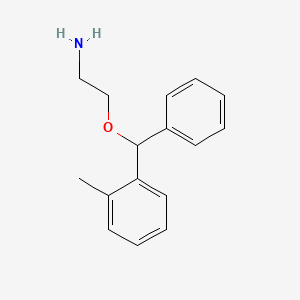

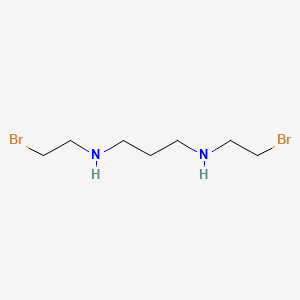

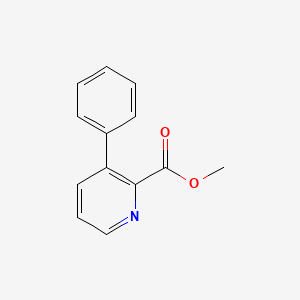

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)

![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)

![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)

![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)